molecular formula C11H9NO2 B1668698 2-(Pyridin-2-YL)benzoic acid CAS No. 13764-20-0

2-(Pyridin-2-YL)benzoic acid

Cat. No. B1668698
CAS RN: 13764-20-0
M. Wt: 199.2 g/mol
InChI Key: GNWTWXOZRSBCOZ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-YL)benzoic acid is a chemical compound with the molecular formula C12H9NO2 . It has been used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The synthesis involved the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .


Molecular Structure Analysis

The molecular structure of 2-(Pyridin-2-YL)benzoic acid is characterized by a pyrimidine moiety exhibiting a wide range of pharmacological activities .


Chemical Reactions Analysis

The cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd (TFA) 2 .


Physical And Chemical Properties Analysis

2-(Pyridin-2-YL)benzoic acid has a molecular weight of 199.21 . More detailed physical and chemical properties are not available in the papers retrieved.

Scientific Research Applications

  • Catalysis Applications :

    • The compound has been utilized in the development of water-soluble half-sandwich complexes for catalytic transfer hydrogenation of carbonyl compounds in water, showing efficiency with glycerol as a hydrogen donor (Prakash et al., 2014).
  • Luminescence and Magnetism :

    • 2-(Pyridin-2-YL)benzoic acid derivatives have been used in creating lanthanide coordination polymers with notable luminescence and magnetic properties. This includes research on new coordination polymers that exhibit characteristic red and green luminescence and show antiferromagnetic characteristics (Hou et al., 2013).
  • Structural Chemistry :

    • In structural chemistry, its role is highlighted in creating hydrogen-bonded co-crystal structures, as seen in the study of benzoic acid–pyrrolidin-1-ium-2-carboxylate (Chesna et al., 2017).
    • The compound has also been involved in the synthesis of metal complexes, with single-crystal X-ray diffraction studies highlighting its structural roles (Singh et al., 2014).
  • Coordination Polymers and Metal-Organic Frameworks (MOFs) :

    • Its derivatives have been fundamental in assembling coordination polymers and MOFs, showing unique structural properties and potential applications in gas adsorption (Liu et al., 2018).
    • In other studies, it has been used to synthesize metal complexes with different network topologies and properties, further highlighting its versatility in coordination chemistry (Hou et al., 2012).

Safety And Hazards

While handling 2-(Pyridin-2-YL)benzoic acid, it is recommended to use suitable protective clothing and avoid contact with skin and eyes. It is also advised to avoid formation of dust and aerosols .

Future Directions

The future directions of 2-(Pyridin-2-YL)benzoic acid research could involve the design of new pyrrolidine compounds with different biological profiles . Additionally, further studies could be conducted to explore its potential biological activities .

properties

IUPAC Name

2-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSUSQZZJTZSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577634
Record name 2-(Pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-YL)benzoic acid

CAS RN

13764-20-0
Record name 2-(2-Pyridinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13764-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-boronobenzoic acid (400 mg, 2.4 mmol), 2-bromopyridine (416 mg, 2.6 mmol), K2CO3 (994 mg, 7.2 mmol) and Pd(dppf)Cl2 (20 mg) in dioxane (8 mL) and H2O (2 mL) was stirred at 125° C. for 30 min. under microwave heating under N2. The catalyst was filtered, and the filtrate was acidified with 2N HCl to pH 5˜6. The solution was concentrated, and the residue was dissolved in MeOH and filtered. The filtrate was concentrated, and the residue was purified by prep-TLC to give the title compound (205 mg, Yield 42.9%). LCMS (m/z): 200.0 (M+1).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step One
Name
Quantity
994 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Yield
42.9%

Synthesis routes and methods II

Procedure details

A mixture of 3.0 g of methyl 2-(2-pyridinyl)benzoate and 600 mg of sodium hydroxide in 50 ml of 9:1 methanol:water is refluxed for 4 hours. The reaction mixture is concentrated in vacuo and the residue dissolved in 50 ml of cold water. The solution is neutralized with glacial acetic acid and the resulting product filtered, washed with water, and dried to give 2.5 g of the desired product:M+=200.
Name
methyl 2-(2-pyridinyl)benzoate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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